Cas no 91421-42-0 (Rubitecan)

Rubinotecan(rubitecan,9-NC) It's the United StatesSuper GenA semi synthetic camptothecin derivative developed by the company,Human trials have confirmed its effectiveness against the vast majority of solid tumors and blood cancers,Orally available,Careless\lung\liver\Renal and neurotoxicity,Therefore, it is known as the second generation topoisomerase inhibitor.
Rubitecan structure
Rubitecan structure
Rubitecan
91421-42-0
C20H15N3O6
393.349604845047
MFCD06656294
61514
87560509

Rubitecan Properties

Names and Identifiers

    • 9-NITROCAMPTOTHECIN
    • CAMPTOTHECIN, 9-NITRO-20(S)-(RG)
    • Rubitecan
    • 1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H,12H)-DIONE,4-ETHYL-4-HYDROXY-10-NITRO-, (4S)-
    • 9-NITRO-20(S)-CAMPTOTHECIN
    • 9-Nitrocellulose camptothecine
    • PYRIDOXINE 3,4-DIPALMITATE
    • (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • Orathecin
    • 9-Nitrocellulose camptothecine;Rubitecan
    • 9-NC
    • Camptogen
    • RFS 2000
    • Nitrocamptothecin
    • H19C446XXB
    • C20H15N3O6
    • 9NC
    • Rubitecan [USAN:INN]
    • rubitecanum
    • rubitecán
    • rubitécan
    • UQ0493300
    • (4s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano(3',4':6,7)indolizino(1,2-b)QUINOLINE-3,14(4h,12h)-dione
    • 10-Nitro-camptothecin
    • 9-nitro-(20S)-camptothecin
    • 9-nitro-20-(S)-camptothecin
    • 9-Nitrocamptothecin;Rubitecan
    • Camptogen; Orathecin
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:90225
    • rubitecan; rubitecanum
    • Rubitecan|9-Nitrocamptothecin
    • ST-2617
    • UNII:H19C446XXB
    • UNII-H19C446XXB
    • (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
    • 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (S)- (ZCI)
    • 9-Nitro-20(S)-camptothecin
    • RFS2000
    • Tox21_112597
    • RUBITECAN [MART.]
    • NCGC00167969-01
    • AC-13389
    • WLZ3809
    • BDBM50248354
    • (s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4h,12h)-dione
    • RFS 2000;9-Nitrocamptothecin
    • Q-100889
    • Q510113
    • CHEBI:90225
    • BCP06207
    • DB06159
    • CHEMBL77305
    • DTXSID7046752
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-
    • BRD-K79821389-001-01-9
    • Rubitecan (USAN/INN)
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (4S)-
    • RUBITECAN [WHO-DD]
    • AS-14856
    • CAS-91421-42-0
    • SCHEMBL8640
    • EX-A4326
    • Camptothecin, 9-nitro-20(S)
    • CS-0007769
    • RUBITECAN [MI]
    • AKOS015895332
    • 9-nitro camptothecin
    • D04031
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-
    • AC-33157
    • (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • NCGC00167969-03
    • Rubitecan [USAN]
    • 9-NC, 9-Nitro-camptothecin, Partaject Orathecin, Partaject rubitecan, RFS 2000
    • N0822
    • s2288
    • MFCD06656294
    • ethyl-hydroxy-nitro-[?]dione
    • VHXNKPBCCMUMSW-FQEVSTJZSA-N
    • (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3\\',4\\':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 91421-42-0
    • RFS-2000
    • AKOS025149224
    • (S)-4-ethyl-4-hydroxy-10-nitro-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
    • RUBITECAN [INN]
    • BRD-K79821389-001-03-5
    • NCGC00167969-02
    • AC-25083
    • DTXCID5026752
    • (19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • HY-13744
    • +Expand
    • MFCD06656294
    • VHXNKPBCCMUMSW-FQEVSTJZSA-N
    • 1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1
    • O=C1C2COC([C@](C=2C=C2C3N=C4C=CC=C(C4=CC=3CN12)[N+](=O)[O-])(O)CC)=O

Computed Properties

  • 393.09600
  • 1
  • 7
  • 1
  • 393.09608521 g/mol
  • 29
  • 861
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 0.8
  • 126
  • 393.3

Experimental Properties

  • 2.51100
  • 127.24000
  • 8288
  • 1.761
  • 816.3ºC at 760 mmHg
  • 268°C(lit.)
  • 106℃
  • Powder
  • +36.0° - +42.0° (c=0.4, CHCl3:MeOH=8:2)
  • 1.63

Rubitecan Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003O27-5mg
Rubitecan
91421-42-0 99%(HPLC)powder
5mg
$45.00 2024-04-20
A2B Chem LLC
AB70351-5mg
Rubitecan
91421-42-0 95%
5mg
$35.00 2024-07-18
Aaron
AR003OAJ-25mg
Rubitecan
91421-42-0 98%
25mg
$80.00 2024-07-18
abcr
AB261719-5mg
9-Nitrocamptothecin; .
91421-42-0
5mg
€86.90
Ambeed
A759395-50mg
(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
91421-42-0 98%
50mg
$167.0 2024-05-30
Biosynth
FR27767-10 mg
Rubitecan
91421-42-0
10mg
$57.30
ChemScence
CS-0007769-10mg
Rubitecan
91421-42-0 98.07%
10mg
$50.0 2022-04-26
eNovation Chemicals LLC
D379858-50mg
Rubitecan
91421-42-0 98%
50mg
$260 2022-09-09
LKT Labs
C0156-25 mg
9-Nitro-20S-camptothecin
91421-42-0 ≥98%
25mg
$131.10 2023-07-11
MedChemExpress
HY-13744-10mM*1mLinDMSO
Rubitecan
91421-42-0 98.07%
10mM*1mLinDMSO
¥550

Rubitecan Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen ion
Reference
pH-gradient incorporation of 9-nitrocamptothecin in PEGylated liposomes: formulation properties and efficacy in vitro and in vivo
Chang, Shuang; et al, Pharmaceutical Nanotechnology, 2013, 1(2), 115-125

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Reference
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Rubitecan Raw materials

Rubitecan Preparation Products

Rubitecan Suppliers

SHANG HAI SHI DAN DE BIAO ZHUN JI SHU FU WU Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91421-42-0)
LU ZHONG HUA
17621252073
luzh@nature-standard.com
Chengdu Biopurify Phytochemicals Ltd.
Audited Supplier Audited Supplier
(CAS:91421-42-0)
HE DAN DAN
15928576055
sales@biopurify.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:91421-42-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91421-42-0)
TANG SI LEI
15026964105
2881489226@qq.com

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